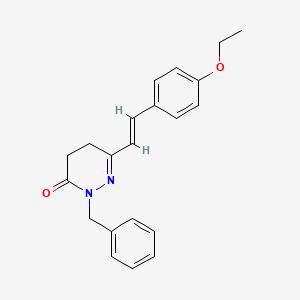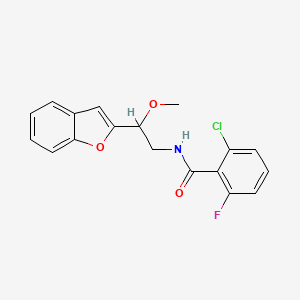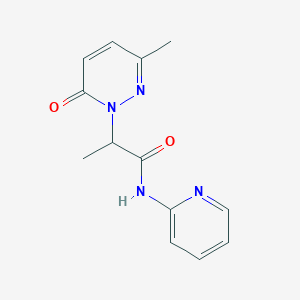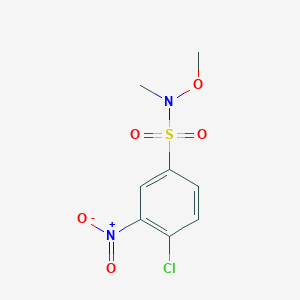
2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (2-BEP) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a member of the pyridazinone family and has a unique structure that makes it a useful chemical for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
2-Benzyl-6-(4-ethoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a compound with diverse applications in scientific research, particularly in synthetic chemistry. A foundational aspect of its utility is demonstrated through the synthesis and reactions of pyridazinone derivatives. For instance, Essam Abdel Ghani (1991) described the synthesis of various N-substituted pyridazinones through reactions with different reagents, showcasing the compound's versatility in creating derivatives with potential for further biological and chemical investigations (Ghani Essam Abdel, 1991).
Analgesic and Anti-inflammatory Properties
The compound and its derivatives have been extensively studied for their analgesic and anti-inflammatory activities. Gökçe et al. (2005) synthesized derivatives of pyridazinone and examined their effectiveness as analgesic and anti-inflammatory agents, identifying several promising compounds (Gökçe, M., Bakir, Goekcen, Şahin, M., Küpeli, E., & Yeşilada, E., 2005).
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer potentials of pyridazinone derivatives have been another area of interest. Alonazy, Al-Hazimi, and Korraa (2009) explored novel derivatives for their antimicrobial properties, although results showed minimal activity (Alonazy, Hajja S., Al-Hazimi, H. M., & Korraa, Makarem M., 2009). However, Rathish et al. (2012) synthesized pyridazinone derivatives that exhibited significant anticancer activity against multiple human cancer cell lines, highlighting the compound's potential in cancer research (Rathish, I. G., Javed, K., Ahmad, Shamim, Bano, Sameena, Alam, M. S., Akhter, M., Pillai, K., Ovais, S., & Samim, M., 2012).
Insect Growth Regulation
Additionally, pyridazinone derivatives have shown potential in the field of agriculture, particularly in pest management. Yun (2008) synthesized derivatives that exhibited insect growth regulating activity, offering a basis for developing new pest control agents (Yun, Ling, 2008).
Propiedades
IUPAC Name |
2-benzyl-6-[(E)-2-(4-ethoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-25-20-13-9-17(10-14-20)8-11-19-12-15-21(24)23(22-19)16-18-6-4-3-5-7-18/h3-11,13-14H,2,12,15-16H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMUHZVCLBGYTA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-3-(propane-1-sulfonamido)phenyl]propanamide](/img/structure/B2780886.png)
![5-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2780887.png)




![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)
![Methyl 2-amino-2-[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2780899.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2780900.png)
![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2780904.png)
![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2780906.png)